Ammonium bicarbonate-ammonium carbamate

Descripción general

Descripción

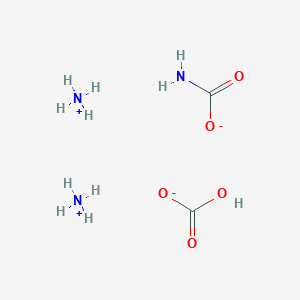

Ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (NH₂COONH₄) are key ammonium salts involved in CO₂ capture, urea synthesis, and industrial processes. Their equilibria and reactivity are governed by interactions in the CO₂–NH₃–H₂O system ().

- Ammonium Bicarbonate: A white crystalline solid that decomposes upon heating (≥36°C) into CO₂, NH₃, and H₂O. It is used as a leavening agent, fertilizer, and in CO₂ scrubbing ().

- Ammonium Carbamate: A metastable compound formed by direct reaction of NH₃ and CO₂. It decomposes at 59°C into NH₃ and CO₂ and is critical in urea synthesis ().

Both compounds coexist in equilibrium with ammonium carbonate [(NH₄)₂CO₃] under aqueous conditions ().

Métodos De Preparación

Aqueous Solution Crystallization Method

Reaction Mechanism and Process Design

The aqueous method involves dissolving ammonia gas (NH₃) in water to form ammonium hydroxide, followed by bubbling carbon dioxide (CO₂) to precipitate ammonium bicarbonate. The reaction proceeds as:

3 + \text{CO}2 + \text{H}2\text{O} \rightarrow \text{NH}4\text{HCO}_3 \quad \text{(ΔH = -168 kJ/mol)}

Under ammoniacal conditions (NH₃ >30 wt%), a supersaturated solution forms, which is cooled to >30°C to crystallize hydrated ammonium carbamate . However, this method yields a mixture of ammonium bicarbonate, carbamate, and carbonate due to competing equilibria :

4\text{HCO}3 + \text{NH}3 \leftrightarrow \text{NH}2\text{COONH}4 + \text{H}2\text{O}

Table 1: Key Parameters for Aqueous Crystallization

Limitations and Challenges

-

Impurity Formation : Up to 40% of the product consists of ammonium bicarbonate and carbonate due to hydrolysis .

-

Drying Difficulties : Hydrated carbamate cannot be fully dehydrated without sublimation losses .

-

Energy Intensity : Cooling large volumes of aqueous solutions incurs high operational costs .

Gas-Phase Fluidized Bed Reactor Method

Process Overview

The anhydrous method involves reacting gaseous NH₃ and CO₂ in a fluidized bed reactor (FBR) containing seed crystals of ammonium carbamate. The fluidizing gas (typically CO₂) maintains particle suspension, while internal heat exchangers control the exothermic reaction :

3 + \text{CO}2 \rightarrow \text{NH}2\text{COONH}4 \quad \text{(ΔH = -168 kJ/mol)}

Table 2: Industrial Fluidized Bed Reactor Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Temperature | 18–25°C | Prevents carbamate decomposition |

| Pressure | 1–10 bar | Enhances gas-solid contact |

| Fluidizing gas velocity | 2,000 L/h | Optimal particle suspension |

| Reactor diameter | 8 cm | Minimizes wall adhesion |

Advantages Over Aqueous Methods

-

Purity : >99% anhydrous carbamate with particle sizes of 0.1–1 mm .

-

Continuous Operation : Seed crystals (2,800 g in a 1-m reactor) enable sustained production .

-

Energy Efficiency : Indirect cooling via heat exchangers (ΔT <10°C) avoids local overheating .

Factors Influencing Preparation Efficiency

Temperature Control

Decomposition thresholds dictate strict thermal management:

-

Ammonium bicarbonate : Decomposes at ≥36°C into NH₃, CO₂, and H₂O .

-

Ammonium carbamate : Metastable above 25°C, with rapid degradation at 59°C .

Fluidized bed reactors use cooling loops (e.g., 14–15°C water) to maintain 18–25°C .

Stoichiometric Ratios

A 2:1 molar ratio of NH₃:CO₂ is critical. Deviations cause:

-

NH₃ excess : Unreacted ammonia requires scrubbing, increasing costs .

-

CO₂ excess : Promotes bicarbonate formation, reducing carbamate yield .

Gas Purity and Moisture Content

-

Moisture : >0.1% H₂O initiates hydrolysis, forming bicarbonate .

-

Inert gases : N₂ or Ar concentrations >6% reduce reaction efficiency by diluting reactants .

Emerging Techniques and Innovations

Direct Desublimation in Cooled Reactors

Recent patents describe vertical tube reactors where NH₃ and CO₂ gases desublimate on chilled surfaces (5–10°C). This method achieves 70% conversion but requires post-processing to remove cohesive solid deposits .

Solvent-Free Mechanochemical Synthesis

Ball milling NH₄HCO₃ with (NH₄)₂CO₃ at 20°C produces carbamate via solid-state proton transfer:

4\text{HCO}3 + (\text{NH}4)2\text{CO}3 \rightarrow 2\text{NH}2\text{COONH}4 + \text{H}2\text{O}

Yields reach 85% after 2 hours, avoiding solvent contamination .

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Aqueous Crystallization | Fluidized Bed Reactor |

|---|---|---|

| Yield | 60% | 70% |

| Product Purity | 60–70% | >99% |

| Energy Consumption | High (cooling) | Moderate (gas circulation) |

| Scalability | Batch | Continuous |

Análisis De Reacciones Químicas

Solid-State Decomposition

The compound decomposes endothermically under heat via two primary pathways:

Kinetic studies show decomposition rates peak at 128°C (carbamate) and 96–118°C (bicarbonate) under non-isothermal conditions .

Proton Transfer Reactions

Ammonium carbamate reacts with acids and bases:

Aqueous Phase Dynamics

In water, the system participates in pH-dependent equilibria:

| Equilibrium Reaction | Dominant Species at pH |

|---|---|

| H<sub>2</sub>NCO<sub>2</sub><sup>−</sup> + 2 H<sub>2</sub>O ⇌ NH<sub>4</sub><sup>+</sup> + HCO<sub>3</sub><sup>−</sup> + OH<sup>−</sup> | 8.5–9.5 |

| H<sub>2</sub>NCO<sub>2</sub><sup>−</sup> + H<sub>2</sub>O ⇌ NH<sub>4</sub><sup>+</sup> + CO<sub>3</sub><sup>2−</sup> | >10 |

2D IR correlation spectroscopy confirms carbamate → bicarbonate conversion via proton release (pH ~8.2) .

Precipitation Reactions

| Metal Salt | Reaction | Product |

|---|---|---|

| CaSO<sub>4</sub> | CaSO<sub>4</sub> + 2 NH<sub>4</sub>HCO<sub>3</sub> → CaCO<sub>3</sub> + (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> + CO<sub>2</sub> + H<sub>2</sub>O | CaCO<sub>3</sub> precipitate |

| NaCl | NH<sub>4</sub>HCO<sub>3</sub> + NaCl → NH<sub>4</sub>Cl + NaHCO<sub>3</sub> | NaHCO<sub>3</sub> |

These ion-exchange reactions exploit the higher solubility of ammonium salts compared to metal carbonates .

Organic Base-Catalyzed Pathway

DBU (1,8-diazabicycloundec-7-ene) enhances urea yield via a six-membered transition state:

-

Cation exchange :

-

Nucleophilic attack :

NH<sub>3</sub> attacks activated carbamate carbonyl

Plasma-Activated CO<sub>2</sub> Reactions

Non-thermal plasma (NTP) enhances CO<sub>2</sub> absorption in NH<sub>3</sub> solutions:

Aplicaciones Científicas De Investigación

El carbonato de amonio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y como agente tamponador.

Biología: Se utiliza en la preparación de muestras biológicas y como componente en algunos medios de cultivo.

Medicina: Se utiliza en la formulación de sales para desmayos, que se utilizan para revivir a las personas que se han desmayado.

Industria: Se utiliza en la industria textil para procesos de teñido y como agente leudante en la industria alimentaria.

Mecanismo De Acción

El mecanismo de acción del carbonato de amonio implica su descomposición en amoníaco y dióxido de carbono. La liberación de gas amoníaco es responsable de su olor penetrante y su uso en sales para desmayos. En los sistemas biológicos, el carbonato de amonio puede alterar el pH y actuar como irritante, estimulando el sistema respiratorio {_svg_3}.

Comparación Con Compuestos Similares

Chemical and Physical Properties

| Property | Ammonium Bicarbonate (NH₄HCO₃) | Ammonium Carbamate (NH₂COONH₄) | Ammonium Carbonate [(NH₄)₂CO₃] | Sodium Bicarbonate (NaHCO₃) |

|---|---|---|---|---|

| Molecular Formula | NH₄HCO₃ | NH₂COONH₄ | (NH₄)₂CO₃ | NaHCO₃ |

| Molar Mass (g/mol) | 79.06 | 78.07 | 96.09 | 84.01 |

| Decomposition Products | CO₂, NH₃, H₂O | NH₃, CO₂ | NH₃, CO₂, H₂O | Na₂CO₃, CO₂, H₂O |

| Stability | Stable below 36°C | Stable below 59°C | Hygroscopic; decomposes in air | Stable up to 50–100°C |

| Solubility in Water | 22.4 g/100 mL (20°C) | 32 g/100 mL (20°C) | 25.8 g/100 mL (20°C) | 9.6 g/100 mL (20°C) |

Key Observations :

- Ammonium carbamate has higher solubility than bicarbonate but lower thermal stability ().

- Sodium bicarbonate is less reactive in CO₂ capture compared to ammonium salts ().

CO₂ Capture

- Ammonium Carbamate : Forms initially in dry CO₂-NH₃ reactions, converting to bicarbonate in the presence of water ().

- Ammonium Bicarbonate : Dominates in aqueous systems and is the end product of CO₂ absorption ().

- Comparison with Sodium Bicarbonate : Sodium bicarbonate requires higher temperatures for CO₂ release, making ammonium compounds more energy-efficient in scrubbing ().

Leavening Agents

- Ammonium bicarbonate decomposes rapidly at baking temperatures, releasing CO₂. Ammonium carbonate (a mix of bicarbonate and carbamate) acts similarly but with residual ammonia ().

Stability and Equilibrium Dynamics

- Ammonium Bicarbonate-Carbamate Equilibrium : Governed by pH and temperature. At pH ~7.84, bicarbonate dominates, while carbamate forms in low-moisture environments ().

- Role of Water : Carbamate hydrolyzes to bicarbonate in aqueous solutions, whereas ammonium carbonate reversibly dissociates into bicarbonate and carbamate ().

Research Findings

Analytical Differentiation

- FTIR and XRD : Distinguish carbamate from bicarbonate based on unique spectral peaks ().

- Titration and NMR: Quantify total CO₂ and NH₃ in mixed systems but cannot differentiate individual species ().

Catalytic Behavior

Actividad Biológica

Ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH4CO2NH2) are two closely related compounds that exhibit significant biological activity. Understanding their biological implications is crucial for applications in agriculture, medicine, and environmental science. This article delves into the biological activities of these compounds, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- Ammonium Bicarbonate: Composed of ammonium ions (NH4+) and bicarbonate ions (HCO3-), it acts as a mild alkaline agent.

- Ammonium Carbamate: Formed from ammonia and carbon dioxide, it can decompose to release ammonia and carbon dioxide, affecting pH levels in biological systems.

Biological Mechanisms:

Both compounds participate in various biochemical processes:

- They contribute to nitrogen metabolism in plants and animals.

- Ammonium ions play a role in neurotransmission and cellular signaling.

- Bicarbonate ions are crucial for maintaining pH homeostasis in physiological systems.

1. Toxicity Studies

Research indicates that ammonium bicarbonate has moderate acute toxicity. For example:

- In mammalian cell gene mutation assays, it showed no significant mutagenic effects at concentrations up to 800 µg/ml .

- The conversion of ammonium carbamate in systemic circulation leads to endogenous substances, suggesting low carcinogenic potential .

Table 1: Toxicity Data Summary

| Compound | Acute Toxicity (mg/kg) | Mutagenicity | Carcinogenicity |

|---|---|---|---|

| Ammonium Bicarbonate | Moderate | Negative | Not expected |

| Ammonium Carbamate | Low | Negative | Not expected |

2. Reproductive and Developmental Toxicity

Studies have shown that both ammonium bicarbonate and carbamate do not exhibit significant reproductive or developmental toxicity. They are metabolized into substances that are naturally occurring in the body, indicating a low risk for adverse effects on reproduction .

Environmental Impact

Ammonium bicarbonate is also studied for its role in carbon capture technologies. It can be utilized to recover nitrogen and carbon from waste streams effectively. For example:

- A study demonstrated that ammonium bicarbonate production from digestate had a lower global warming potential compared to traditional methods .

Case Study 1: Agricultural Applications

In agricultural settings, ammonium bicarbonate is used as a nitrogen fertilizer. Its application has been shown to enhance plant growth due to its dual role as a nutrient source and pH modifier.

Case Study 2: Paint Stripping Formulations

Research on paint strippers revealed that formulations containing ammonium bicarbonate exhibited superior stripping action compared to those using ammonia alone. This was attributed to the unique chemical properties of the bicarbonate/carbamate mixture, which facilitates better paint removal .

Research Findings

Recent studies have focused on the crystallization kinetics of ammonium bicarbonate in aqueous solutions. These findings are essential for optimizing industrial processes involving this compound:

- The growth and dissolution rates of ammonium bicarbonate crystals were investigated under various conditions, providing insights into their behavior in industrial applications such as CO2 capture .

Table 2: Crystallization Kinetics Data

| Parameter | Value |

|---|---|

| Growth Rate | Variable (pH-dependent) |

| Dissolution Rate | Variable (supersaturation dependent) |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing ammonium carbamate and ammonium bicarbonate?

Ammonium carbamate is synthesized by reacting gaseous ammonia (NH₃) with carbon dioxide (CO₂) under controlled conditions. The reaction occurs in anhydrous environments to minimize hydrolysis, yielding a white crystalline solid . For ammonium bicarbonate, CO₂ is bubbled into aqueous ammonia until crystallization occurs, followed by filtration or centrifugation . Both methods require precise stoichiometric ratios and temperature control (e.g., <20°C for bicarbonate to avoid decomposition) .

Q. How can decomposition pathways of ammonium carbamate and bicarbonate be monitored experimentally?

Decomposition is tracked using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify gaseous products (NH₃, CO₂, H₂O). For ammonium bicarbonate, decomposition begins at ~35°C, releasing NH₃ and CO₂, while carbamate decomposes at ~60°C . Storage recommendations include airtight containers with desiccants and refrigeration to minimize hydrolysis .

Q. What analytical techniques are suitable for distinguishing carbamate, bicarbonate, and carbonate species in solution?

Titration with standardized HCl can quantify total alkalinity, but speciation requires advanced methods. Conductivity measurements and pH titration curves help differentiate bicarbonate (pKa ~10.3) from carbamate (pKa ~8.0) . For qualitative identification, FT-IR spectroscopy detects characteristic peaks: carbamate (νC=O ~1670 cm⁻¹) and bicarbonate (νCO₃²⁻ ~1400 cm⁻¹) .

Advanced Research Questions

Q. How do equilibrium dynamics between carbamate, bicarbonate, and carbonate in aqueous systems affect experimental reproducibility?

The equilibria:

are pH- and temperature-dependent. At low pH (<8), carbamate dominates; above pH 9, bicarbonate and carbonate prevail. Kinetic studies using ¹³C NMR (e.g., tracking chemical shifts at ~160-170 ppm) reveal speciation changes over time, critical for reaction quenching protocols . Contradictions in literature data often arise from incomplete equilibration or unaccounted ionic strength effects .

Q. What methodologies resolve discrepancies in thermodynamic data, such as the heat of formation of ammonium carbamate?

Clark (1927) reported ΔH°f = 37,700–42,000 cal/mol for carbamate synthesis via calorimetry, but vapor-pressure-derived values differ by ~10% . Modern approaches combine differential scanning calorimetry (DSC) with ab initio calculations (e.g., DFT) to reconcile experimental and theoretical values. Discrepancies may stem from impurities (e.g., residual NH₃) or non-ideal gas behavior in early studies .

Q. How can CO₂ absorption efficiency in ammonia solutions be optimized for carbamate/bicarbonate yield?

Key variables include:

- NH₃/CO₂ molar ratio : A 2:1 ratio maximizes carbamate, while excess CO₂ favors bicarbonate .

- Temperature : Low temperatures (5–15°C) stabilize carbamate, but higher temperatures (25–40°C) accelerate kinetics .

- Ionic strength : High salt concentrations shift equilibria via the common-ion effect. In situ ¹³C NMR and Raman spectroscopy are recommended for real-time monitoring .

Q. What experimental designs mitigate safety risks when handling ammonium carbamate/bicarbonate in high-throughput studies?

Propiedades

Número CAS |

8000-73-5 |

|---|---|

Fórmula molecular |

C2H11N3O5 |

Peso molecular |

157.13 g/mol |

Nombre IUPAC |

azane;carbamic acid;carbonic acid |

InChI |

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |

Clave InChI |

YNSUIDWLZCFLML-UHFFFAOYSA-N |

Impurezas |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |

SMILES canónico |

C(=O)(N)O.C(=O)(O)O.N.N |

Color/Form |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

Densidad |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

58 °C (decomposes) |

Key on ui other cas no. |

8000-73-5 |

Descripción física |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

Pictogramas |

Irritant |

Números CAS relacionados |

10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |

Solubilidad |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

Sinónimos |

Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.